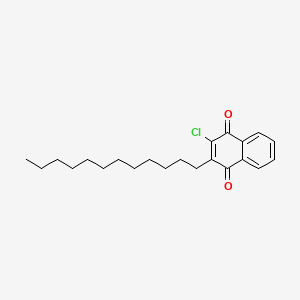

2-Chloro-3-dodecyl-1,4-naphthoquinone

概要

説明

2-Chloro-3-dodecyl-1,4-naphthoquinone is a useful research compound. Its molecular formula is C22H29ClO2 and its molecular weight is 360.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Agricultural Applications

One of the prominent uses of 2-chloro-3-dodecyl-1,4-naphthoquinone is as a miticide . Research indicates that compounds related to this naphthoquinone can be effective in protecting crops from mite infestations, which pose significant threats to agricultural productivity. Specifically, formulations containing this compound have shown effectiveness against various mite species that affect fruit-bearing and ornamental plants.

Miticidal Properties

- The compound acts by irritating mites upon contact, leading them to vacate treated areas or die from exposure at sufficient concentrations.

- It has been demonstrated to be particularly effective against:

- Panonychus ulmi (European red mite)

- Tetranychus urticae (two-spotted spider mite)

This application is critical for maintaining the health of economically important crops such as apple, peach, and cotton trees .

Medical Applications

In the medical field, this compound derivatives have been explored for their antitumor and antimicrobial properties.

Antitumor Activity

Studies have demonstrated that naphthoquinone derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

- The compound has shown potent activity against both estrogen-positive and estrogen-negative breast cancer cell lines (e.g., MCF-7 and MDA-MB-436), with IC50 values indicating effective inhibition of cell growth.

- Mechanistic studies suggest that these compounds can induce apoptosis and disrupt cell cycle progression in cancer cells .

Antimicrobial Properties

Naphthoquinones are also recognized for their broad-spectrum antimicrobial activities. Research indicates their effectiveness against several pathogenic bacteria and fungi:

- They have been tested against strains of Staphylococcus aureus and various fungi, showing promising results in inhibiting growth and biofilm formation .

Organic Synthesis Applications

In organic chemistry, this compound serves as a valuable building block for synthesizing more complex molecules:

- It can participate in nucleophilic substitution reactions due to its electrophilic nature at the naphthoquinone core.

- Recent advancements highlight its role in synthesizing diverse derivatives and heterocycles with potential biological activities .

Case Study 1: Miticidal Efficacy

A study evaluated the effectiveness of formulations containing this compound on apple orchards infested with European red mites. Results showed a significant reduction in mite populations within days of application, demonstrating its practical utility in agricultural pest management.

Case Study 2: Antitumor Mechanism Exploration

Research conducted on the effects of naphthoquinone derivatives on breast cancer cell lines revealed that treatment led to increased apoptosis rates and cell cycle arrest at specific phases. This study contributes to understanding how these compounds can be developed into therapeutic agents for cancer treatment.

特性

CAS番号 |

64955-12-0 |

|---|---|

分子式 |

C22H29ClO2 |

分子量 |

360.9 g/mol |

IUPAC名 |

2-chloro-3-dodecylnaphthalene-1,4-dione |

InChI |

InChI=1S/C22H29ClO2/c1-2-3-4-5-6-7-8-9-10-11-16-19-20(23)22(25)18-15-13-12-14-17(18)21(19)24/h12-15H,2-11,16H2,1H3 |

InChIキー |

ZPVLJVWYGVOTMG-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCCC1=C(C(=O)C2=CC=CC=C2C1=O)Cl |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。